
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
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Description
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a useful research compound. Its molecular formula is C27H18Cl3N3O2S and its molecular weight is 554.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a member of the thiourea class of compounds, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C27H18Cl3N3O2S with a molecular weight of approximately 554.87 g/mol. The structure features a pyridine ring substituted with cyano and methoxy groups, alongside a thioether linkage and a trichlorophenyl acetamide moiety.
Property | Value |
---|---|
Molecular Formula | C27H18Cl3N3O2S |
Molecular Weight | 554.87 g/mol |
CAS Number | 444152-40-3 |
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, a derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway and inhibition of cell proliferation by disrupting the cell cycle at the G1 phase.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics, suggesting potential as a novel antimicrobial agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. Research has shown that it can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition mechanism involves reversible binding to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in a xenograft model. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings.
Study 2: Antimicrobial Activity
In another research effort documented in Antibiotics, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy and reducing necessary dosages.
Q & A
Q. Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions starting from functionalized pyridine and thioacetamide precursors. Key steps include:
- Nucleophilic substitution to introduce the cyano and aryl groups at the pyridine core.
- Thioether linkage formation between the pyridine derivative and the trichlorophenylacetamide moiety using coupling agents like K2CO3 in DMF at 50°C .
- Purification via column chromatography and recrystallization.
Reaction conditions (solvents, catalysts, and temperature) must be tightly controlled to avoid side reactions. Common solvents include DMF and ethanol, while catalysts like HCl or H2SO4 are used for acid-catalyzed steps .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
- Temperature control : Maintaining 50–60°C during coupling reactions minimizes decomposition .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may improve regioselectivity in aryl group introductions.
- In-line monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion points .
For example, replacing ethanol with DMF increased yields from 65% to 82% in analogous syntheses .
Q. Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Ensures purity (>95%) and detects trace impurities .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. Advanced: How can researchers resolve spectral contradictions (e.g., unexpected NMR peaks)?
Answer:
- 2D NMR techniques : COSY and NOESY distinguish overlapping signals caused by aromatic protons or conformational isomers .
- Isotopic labeling : 15N or 13C labeling clarifies ambiguous assignments in complex heterocycles.
- Computational modeling : DFT-based NMR prediction tools (e.g., ACD/Labs) cross-validate experimental data .
For instance, unexpected peaks in the thiopyridine region were resolved via 1H-13C HSQC, confirming thioether bond formation .
Q. Basic: What preliminary biological assays are recommended to evaluate bioactivity?
Answer:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial screening : Disc diffusion assays for bacterial/fungal strains .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based kits .
- Solubility and stability : Assess pharmacokinetic viability in PBS or simulated gastric fluid .
Q. Advanced: What strategies elucidate the mechanism of action for observed bioactivity?
Answer:
- Target identification : Chemoproteomics (e.g., affinity chromatography or photoaffinity labeling) identifies binding partners .
- Gene expression profiling : RNA-seq or qPCR to detect pathway modulation (e.g., apoptosis-related genes) .
- Molecular dynamics (MD) simulations : Predict binding modes with targets like CD73 or kinase domains .
- CRISPR-Cas9 knockout : Validate target relevance in isogenic cell lines .
Q. Advanced: How do substituent modifications affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -CN, -CF3) on the pyridine ring enhance target affinity but may reduce solubility .
- Methoxy groups on the phenyl ring improve metabolic stability .
- Trichlorophenyl moiety : Critical for hydrophobic interactions with protein pockets .
Analog Structure | Key Modification | Bioactivity Trend |
---|---|---|
1b ( ) | Isoxazole substituent | Increased CD73 inhibition (IC50 = 12 nM) |
1c ( ) | Thiazole substituent | Improved solubility but reduced potency |
Q. Advanced: What computational methods predict binding affinity with targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against PDB structures (e.g., CD73, PDB: 4H1E) .
- Free energy calculations : MM-GBSA or FEP quantify binding energy contributions .
- ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties .
For example, docking studies revealed hydrogen bonding between the cyano group and His59 of CD73 .
Q. Basic: What are key considerations for synthesis reproducibility?
Answer:
- Reagent purity : Use HPLC-grade solvents and anhydrous conditions to prevent hydrolysis .
- Stoichiometric ratios : Excess thiol reagents (1.2–1.5 eq) ensure complete coupling .
- Documentation : Detailed logs of reaction parameters (pH, stirring rate) are critical .
Q. Advanced: How to address discrepancies in biological activity data?
Answer:
- Orthogonal assays : Confirm cytotoxicity via both MTT and clonogenic assays .
- Batch variability testing : Synthesize multiple lots to rule out impurity effects .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for cross-study comparisons .
For instance, conflicting IC50 values in kinase assays were traced to differences in ATP concentrations .
Properties
Molecular Formula |
C27H18Cl3N3O2S |
---|---|
Molecular Weight |
554.9 g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C27H18Cl3N3O2S/c1-35-19-9-7-16(8-10-19)20-13-24(17-5-3-2-4-6-17)32-27(21(20)14-31)36-15-25(34)33-26-22(29)11-18(28)12-23(26)30/h2-13H,15H2,1H3,(H,33,34) |
InChI Key |
BOKNJPRXCKYQLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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